3-(Indol-3-YL) lactate 3-(Indol-3-YL) lactate
Brand Name: Vulcanchem
CAS No.: 101312-07-6
VCID: VC20739240
InChI: InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

3-(Indol-3-YL) lactate

CAS No.: 101312-07-6

VCID: VC20739240

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Indol-3-YL) lactate - 101312-07-6

Description

3-(Indol-3-YL) lactate is an organic compound that combines the structural features of indole and lactic acid. It is classified as a lactate derivative of indole, with the molecular formula C11_{11}
H11_{11}
NO3_{3}
and an average molecular weight of approximately 205.21 g/mol . This compound has garnered attention due to its potential biological activities and roles in various metabolic pathways.

Structural Characteristics

The structure of 3-(Indol-3-YL) lactate consists of an indole ring system attached to a lactic acid moiety. The indole ring is a fused bicyclic structure that includes a benzene ring fused to a pyrrole ring, while the lactate group contributes a hydroxyl and a carboxyl functional group. The chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC11_{11}
H11_{11}
NO3_{3}
Molecular Weight205.21 g/mol
CAS Number7417-65-4
IUPAC Name(2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid

Synthesis Methods

The synthesis of 3-(Indol-3-YL) lactate can be achieved through various methods, with one notable approach involving the use of lactic acid as a catalyst in reactions with indole derivatives. A green synthesis method utilizes lactic acid in the presence of substituted benzaldehydes, leading to the production of various bisindolylmethanes, which may serve as precursors to indole-lactic acid derivatives.

Biological Significance

Research indicates that 3-(Indol-3-YL) lactate plays significant roles in biological systems, particularly in metabolic processes. It has been shown to interact with aryl hydrocarbon receptors (AHR), which are involved in the regulation of cytochrome P450 enzymes responsible for drug metabolism and detoxification processes .

Potential Applications

The compound has several scientific applications, including:

  • Therapeutic potentials: Due to its interaction with biological pathways, it may have implications in developing treatments for mood disorders and other conditions influenced by metabolic pathways.

  • Microbial interactions: Studies have shown that certain bacteria can produce indole-lactic acid, which may influence gut-brain interactions and neuroinflammation .

Research Findings

Recent studies have highlighted the importance of indole-lactic acid in health and disease:

  • A study demonstrated that increased levels of indole-lactic acid were associated with antidepressant effects mediated by specific gut bacteria, emphasizing its role in the microbiota-gut-brain axis .

  • Another research identified key metabolic pathways involving indole-lactic acid that could be targeted for therapeutic interventions in mood disorders .

CAS No. 101312-07-6
Product Name 3-(Indol-3-YL) lactate
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1
Standard InChIKey XGILAAMKEQUXLS-JTQLQIEISA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
PubChem Compound 676157
Last Modified Jul 17 2023

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